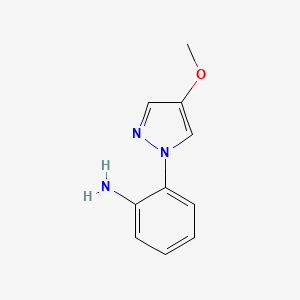
2-(4-Methoxypyrazol-1-yl)-phenylamine
Vue d'ensemble
Description
2-(4-Methoxypyrazol-1-yl)-phenylamine (MPPA) is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. MPPA is a heterocyclic amine with a pyrazole ring and a phenyl group, and has been found to have a variety of biological effects. This compound has been studied for its potential use in drug development, as a synthetic intermediate, and for its potential applications in medical research.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
The compound has been involved in studies related to the synthesis of novel chemical structures. For instance, the oxidative coupling of phenylazoles, including derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, with internal alkynes was studied. This process, catalyzed by rhodium and copper, involves the regioselective cleavage of multiple C-H bonds, demonstrating the compound's role in the synthesis of complex aromatic structures (Umeda et al., 2011).
Analytical Chemistry
In the realm of analytical chemistry, the compound has been used in developing methodologies for substance detection and analysis. For example, a method was developed for analyzing methoxypyrazines, which are structurally related to 2-(4-Methoxypyrazol-1-yl)-phenylamine, in wine. This involved solid-phase extraction and gas chromatography-mass spectrometry, showcasing the compound's relevance in improving analytical techniques for food and beverage industries (Lopez et al., 2011).
Material Science
The compound's derivatives have been explored in material science, particularly in creating luminescent materials. Studies have synthesized and characterized derivatives of 2-(4-Methoxypyrazol-1-yl)-phenylamine, analyzing their photophysical properties. These materials have potential applications as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).
Polymorphism and Drug Development
Additionally, the compound's analogs have been studied in drug development, focusing on polymorphism control. For example, research on ASP3026, a derivative, detailed the influence of crystallization process parameters on polymorph formation, crucial for designing solid drug formulations. This highlights the compound's role in understanding and controlling drug polymorphism, a critical factor in pharmaceutical manufacturing (Takeguchi et al., 2015).
Propriétés
IUPAC Name |
2-(4-methoxypyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIQQBOAFJGZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-pyrazol-1-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




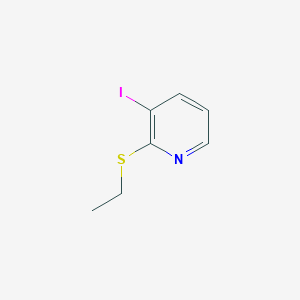
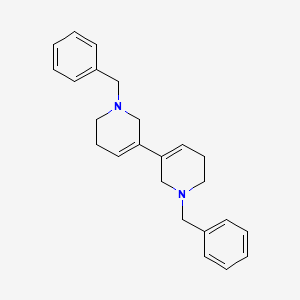
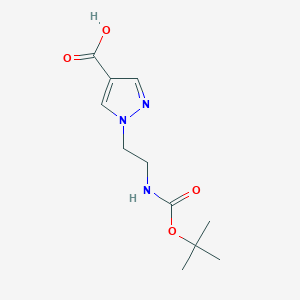
![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)

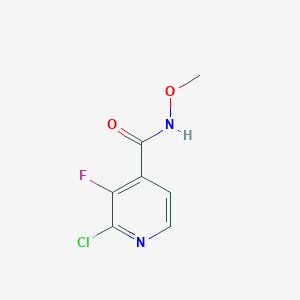

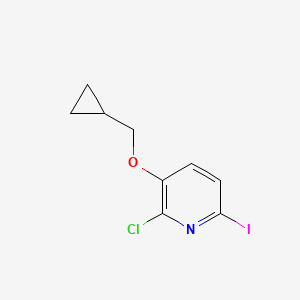
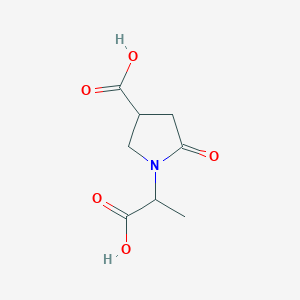

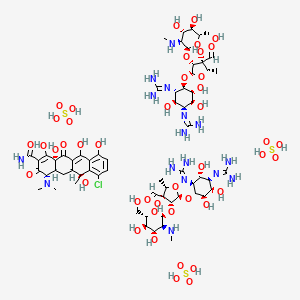
![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)